3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science Applications
Practical Large-Scale Synthesis : Compounds like 3-substituted octahydrobenzo[g]quinolines serve as important intermediates for pharmaceutically active compounds. An efficient synthesis pathway has been reported for large-scale manufacturing, highlighting their significance in drug development (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Cytotoxic Activity and Anticancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the queried compound, show potent cytotoxic activities against various cancer cell lines. This indicates the potential of similar compounds in anticancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Environmental Advantages in Synthesis : The L-proline-catalyzed synthesis of complex heterocyclic compounds "on water" exemplifies innovative approaches in green chemistry, offering environmental benefits such as short reaction times and excellent yields without the need for harsh conditions or solvents (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antitubercular Evaluation : Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from structures akin to the query have shown promising in vitro antimycobacterial activity, suggesting potential applications in tuberculosis treatment (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-9-7-20(8-10-21)27-23-17-31(16-19-6-4-5-18(2)13-19)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBBOJIEIEFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC(=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
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